Trans-3-Aminotetrahydro-2h-thiopyran1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-Aminotetrahydro-2h-thiopyran1-oxide is a heterocyclic compound containing a sulfur atom in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trans-3-Aminotetrahydro-2h-thiopyran1-oxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Trans-3-Aminotetrahydro-2h-thiopyran1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Trans-3-Aminotetrahydro-2h-thiopyran1-oxide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or ligand in biochemical studies. In medicine, its derivatives could be explored for potential therapeutic applications, such as antimicrobial or anticancer agents .
Wirkmechanismus
The mechanism of action of Trans-3-Aminotetrahydro-2h-thiopyran1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Trans-3-Aminotetrahydro-2h-thiopyran1-oxide include other thiopyran derivatives and related heterocyclic compounds. Examples include trans-3-halo-2-hydroxy-tetrahydropyrans and ®-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide .
Uniqueness: What sets this compound apart from similar compounds is its specific structural features and reactivity. Its unique combination of functional groups and ring structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H11NOS |
---|---|
Molekulargewicht |
133.21 g/mol |
IUPAC-Name |
(3R)-1-oxothian-3-amine |
InChI |
InChI=1S/C5H11NOS/c6-5-2-1-3-8(7)4-5/h5H,1-4,6H2/t5-,8?/m1/s1 |
InChI-Schlüssel |
DCEXBHHMCWGDTA-RUQIKYNFSA-N |
Isomerische SMILES |
C1C[C@H](CS(=O)C1)N |
Kanonische SMILES |
C1CC(CS(=O)C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.